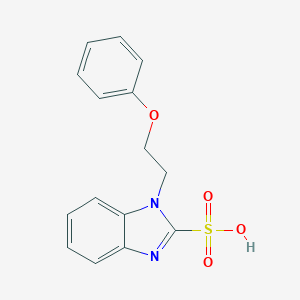
1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid (PES) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. PES is a white crystalline powder that is soluble in water and organic solvents. It has a molecular weight of 353.4 g/mol and a melting point of 228-230°C.
Wirkmechanismus
The exact mechanism of action of 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid is not fully understood. However, it is believed that 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid has been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid is also soluble in water and organic solvents, which makes it suitable for various experimental setups. However, 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid has some limitations as well. It is a relatively new compound, and its potential toxicity and side effects are not fully understood. Therefore, caution should be exercised when using 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid in lab experiments.
Zukünftige Richtungen
There are several future directions for 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid research. One area of interest is the development of 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid-based drugs for the treatment of various diseases such as cancer and inflammatory disorders. Another area of interest is the use of 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid in agriculture as a plant growth regulator and pesticide. Further research is needed to fully understand the mechanisms of action and potential applications of 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid in various fields.
Synthesemethoden
1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid can be synthesized through various methods, including the reaction of 2-Phenoxyethanol with 1H-benzoimidazole-2-sulfonic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of 80-90°C for several hours, resulting in the formation of 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid has been extensively studied for its potential applications in the field of medicine. Research has shown that 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid has anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models. 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid has also been shown to reduce oxidative stress and protect against cellular damage caused by free radicals.
Eigenschaften
Produktname |
1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid |
|---|---|
Molekularformel |
C15H14N2O4S |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
1-(2-phenoxyethyl)benzimidazole-2-sulfonic acid |
InChI |
InChI=1S/C15H14N2O4S/c18-22(19,20)15-16-13-8-4-5-9-14(13)17(15)10-11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19,20) |
InChI-Schlüssel |
LVUBJNWGQRFCPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)
![2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B249594.png)
![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)
![2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B249596.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B249598.png)
![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B249599.png)

![4-amino-N-{2-[(4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B249601.png)

![2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249612.png)
![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B249613.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B249614.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-propylamine](/img/structure/B249615.png)
![N~1~-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B249621.png)